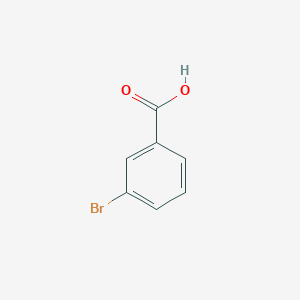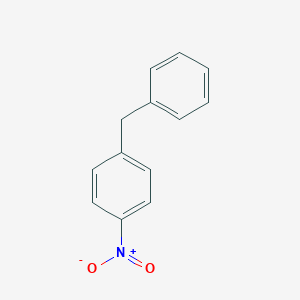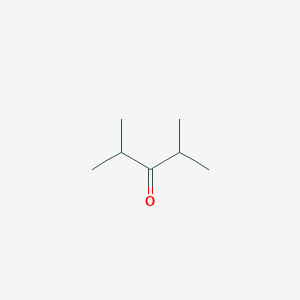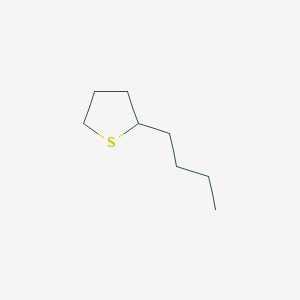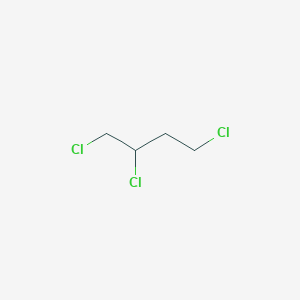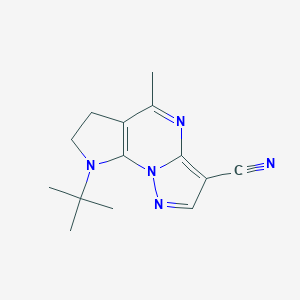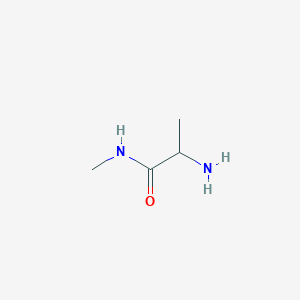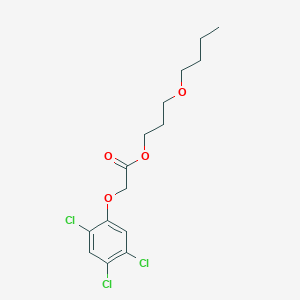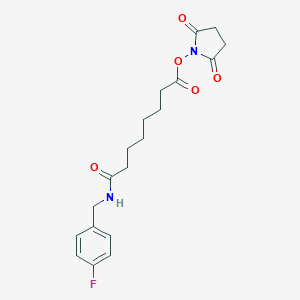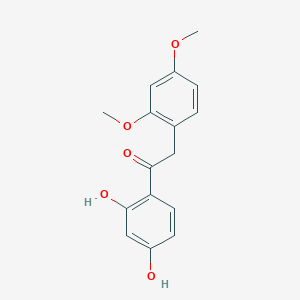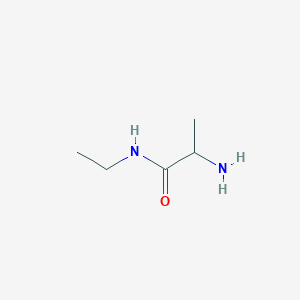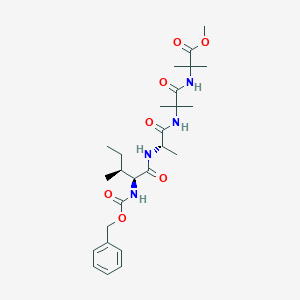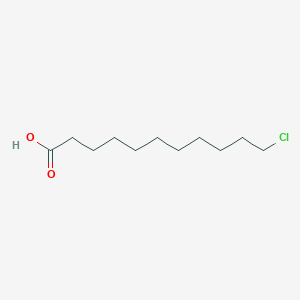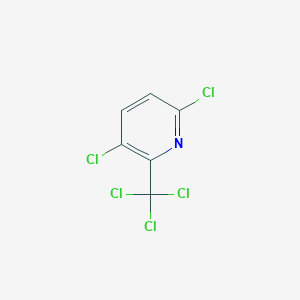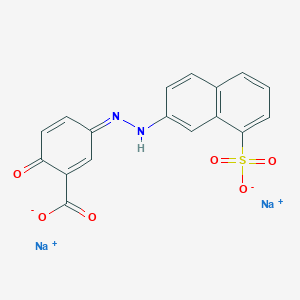
5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in biochemical and physiological experiments to study its mechanism of action and potential applications.
作用機序
The mechanism of action of 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt involves its ability to bind to proteins and enzymes. The compound has a high affinity for proteins that contain histidine residues, and it can also bind to enzymes that have metal ions in their active sites. This binding process can lead to changes in the conformation and activity of the protein or enzyme, which can have a significant impact on its function.
生化学的および生理学的効果
5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt has been shown to have a wide range of biochemical and physiological effects. The compound has been used to study the adsorption behavior of various materials, including clay minerals and activated carbon. Additionally, the compound has been shown to have antimicrobial properties, and it has been used to study the inhibition of bacterial growth.
実験室実験の利点と制限
The advantages of using 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt in lab experiments include its high degree of purity, its unique properties, and its ability to bind to proteins and enzymes. However, there are also some limitations associated with the use of this compound. For example, it can be difficult to work with due to its sensitivity to light and moisture, and it can also be expensive to obtain.
将来の方向性
There are several future directions for research involving 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt. One potential area of research is the development of new applications for the compound, such as in the field of drug delivery. Additionally, researchers may explore the use of this compound in the development of new diagnostic tools and assays. Finally, there is also a need for further research into the mechanism of action of this compound, as well as its potential interactions with other molecules and compounds.
Conclusion:
In conclusion, 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt is a unique chemical compound that has gained significant attention in scientific research. The compound has a wide range of applications, including its use as a pH indicator, its ability to bind to proteins and enzymes, and its antimicrobial properties. While there are some limitations associated with the use of this compound, there are also many potential future directions for research involving 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt.
合成法
The synthesis of 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt involves the reaction of salicylic acid with diazonium salt of 8-amino-2-naphthol-3,6-disulphonic acid. The reaction takes place in the presence of sodium nitrite and hydrochloric acid, followed by the addition of sodium hydroxide to form the sodium salt of the compound. The resulting product is a red-orange powder with a high degree of purity.
科学的研究の応用
5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt has been widely used in scientific research due to its unique properties. The compound is commonly used as a pH indicator in biochemical assays, and it is also used to study the binding properties of proteins and enzymes. Additionally, this compound has been used to study the adsorption behavior of various materials, including clay minerals and activated carbon.
特性
CAS番号 |
10114-97-3 |
|---|---|
製品名 |
5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt |
分子式 |
C17H10N2Na2O6S |
分子量 |
416.3 g/mol |
IUPAC名 |
disodium;7-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C17H12N2O6S.2Na/c20-15-7-6-12(9-14(15)17(21)22)19-18-11-5-4-10-2-1-3-16(13(10)8-11)26(23,24)25;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChIキー |
VLYPGLIIGMZOCZ-STAIPAPMSA-L |
異性体SMILES |
C1=CC2=C(C=C(C=C2)N/N=C\3/C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES |
C1=CC2=C(C=C(C=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC2=C(C=C(C=C2)NN=C3C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
同義語 |
2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



